molecular formula C33H40N4O6 B1240174 D-Urobilin

D-Urobilin

Cat. No.: B1240174
M. Wt: 588.7 g/mol
InChI Key: DOKCNDVEPDZOJQ-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Urobilin is a member of biladienes.

Scientific Research Applications

Understanding D-Urobilin's Role in Health Sciences and Biotechnology

Advancements in biotechnology and health sciences have significantly increased the generation of high-throughput genetic data and clinical information from large Electronic Health Records (EHRs). In this context, the role of this compound in diabetes research is noteworthy. Diabetes mellitus (DM), a group of metabolic disorders, has been a focus of extensive research leading to vast data production. Machine learning and data mining methods have been applied to understand the complex interactions and implications of this compound in the field of diabetes, providing insights into prediction, diagnosis, complications, genetic backgrounds, and healthcare management of DM (Kavakiotis et al., 2017).

Urobiome Research and this compound

Urobiome research, which studies the microbial populations in the urinary tract, has potential implications for understanding diseases like lower urinary tract symptoms and kidney disease. This compound, as a component of urine, plays a role in this field. The development of a consensus on research methods in urobiome research has helped standardize practices and advance understanding in this area. This includes standardized nomenclature and guidelines for specimen collection, preservation, storage, processing, and data reporting in urobiome studies, contributing to a deeper understanding of the role of this compound in urobiome dynamics (Brubaker et al., 2021).

This compound's Interference in Biochemical Assays

In biochemical research, this compound has been identified as a significant interferent in the bicinchoninic acid (BCA) assay used for protein quantification. This interference is likely due to this compound's ability to reduce cupric ions, which the BCA assay relies on for measuring protein concentration. This finding has led to the recommendation of using alternative assays, like the Bradford assay, for urinary protein quantification. This highlights the importance of considering the presence of this compound in biochemical studies involving urine samples (Sampson et al., 2013).

This compound as an Environmental Marker

Environmental studies have utilized this compound as a chemical marker for human waste contamination in water sources. The presence of this compound in environmental waters has been measured alongside pharmaceuticals like azithromycin to trace human waste contamination. This application underscores the utility of this compound in environmental monitoring and public health (Jones-Lepp, 2006).

This compound in Oxidative Stress Research

In the field of oxidative stress research, this compound has been identified as having antioxidative activity. The radical scavenging ability of this compound was shown to be higher than other antioxidants like α-tocopherol, bilirubin, and β-carotene. This highlights this compound's potential as an important factor in studies related to oxidative stress and related disorders (Nakamura et al., 2006).

Properties

Molecular Formula

C33H40N4O6

Molecular Weight

588.7 g/mol

IUPAC Name

3-[(2E)-2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h8,15,26-27,35H,2,7,9-14H2,1,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15+

InChI Key

DOKCNDVEPDZOJQ-RWPZCVJISA-N

Isomeric SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)/C=C/3\C(=C(C(=N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C

SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C

Canonical SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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